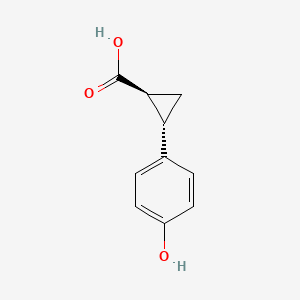
(1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as (1S,2S)-2-hydroxy-1-cyclopropyl-4-phenylbutanoic acid, is an organic compound that has been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and materials science. This compound has been synthesized in a variety of ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
科学的研究の応用
Synthesis and Characterization
- Synthesis Methodology : A novel method for synthesizing 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), a compound structurally similar to (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, was developed. This synthesis involved a series of reactions starting from 2-methoxystyrene and yielded a high total yield of 61% (Lu Xin-y, 2013).
- Absolute Configuration Determination : Research on the absolute configurations of chiral cyclopropanes, including (1S, 2S)-trans-1-phenylcyclopropane-1,2-dicarboxylic acids, which are structurally related to the compound , was conducted. This research established absolute configurations through chemical correlation methods (Kazuyoshi Nishiyama et al., 1974).
Biological Activities and Applications
- Biological Diversity and Applications : The biological activities of cyclopropane-containing compounds, including antimicrobial, antiviral, and antitumoral properties, were explored. 1-Aminocyclopropane-1-carboxylic acid and its analogs are of particular interest in this regard, highlighting the potential applications of similar compounds such as (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (Michael G. Coleman & A. Hudson, 2016).
Synthetic Applications
- Versatile Synthesis of Chiral Cyclopropanes : Research into the synthesis of various chiral cyclopropanes, including those with similar structures to the compound of interest, has been conducted. These studies are crucial for understanding the synthesis and applications of such compounds in different scientific fields (Yuji Kazuta et al., 2002).
Chemical Properties and Reactions
- Cyclopropanation and Cycloisomerization : Studies on the cyclopropanation reactions of various cyclopropane derivatives, including those structurally similar to (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid, have been conducted. This research is pivotal in understanding the chemical behavior and potential reactions involving the compound (Yuequan Zhu et al., 2016).
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a hydroxyphenyl group suggests potential interactions through hydrogen bonding or pi stacking, which could influence the activity of target proteins or enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acidThese properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas of ongoing research .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "cyclopropane carboxylic acid", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate.", "Step 2: Reduction of ethyl 4-(4-hydroxyphenyl)-3-oxobutanoate with sodium borohydride in acetic acid to form ethyl 4-(4-hydroxyphenyl)-3-hydroxybutanoate.", "Step 3: Cyclization of ethyl 4-(4-hydroxyphenyl)-3-hydroxybutanoate with cyclopropane carboxylic acid in the presence of sodium hydroxide to form (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid.", "Step 4: Purification of the product by acidification with hydrochloric acid, extraction with ethyl acetate, and washing with water and sodium chloride." ] } | |
CAS番号 |
731810-73-4 |
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC名 |
(1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 |
InChIキー |
SFPUQNBJRXMDHF-DTWKUNHWSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)O |
SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)O |
正規SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



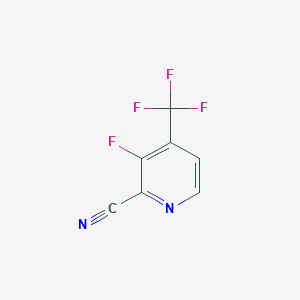
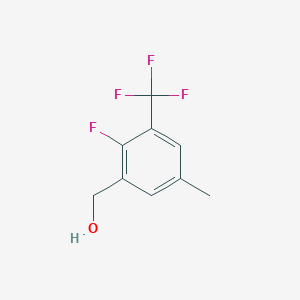

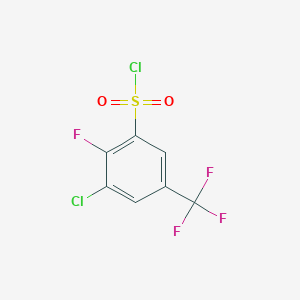
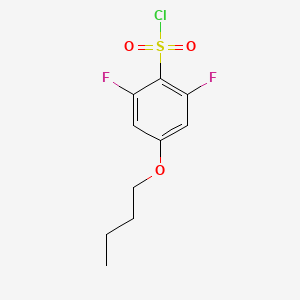


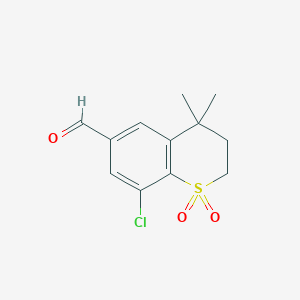
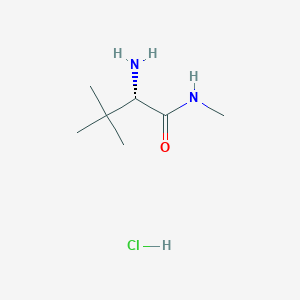
![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)
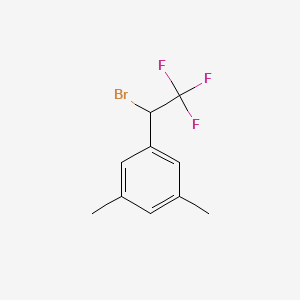
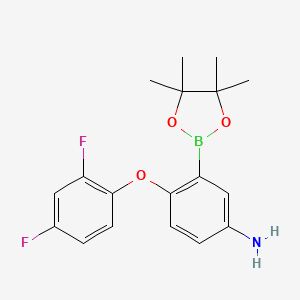
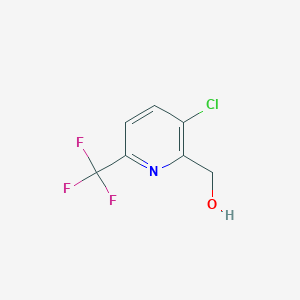
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)